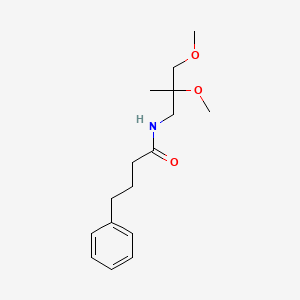

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-16(20-3,13-19-2)12-17-15(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIVVFLFDLUWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCCC1=CC=CC=C1)(COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of the intermediate, 2,3-dimethoxy-2-methylpropanol, through the reaction of 2,3-dimethoxypropene with a suitable oxidizing agent.

Amidation Reaction: The intermediate is then reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The Pharmacopeial Forum (2017) documents three stereoisomeric amide derivatives (compounds m , n , and o ) with structural parallels to N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide. These analogs share core amide functionalities but differ in stereochemistry, substituents, and side-chain complexity, offering insights into structure-activity relationships (SARs) .

Structural Features

Physicochemical Properties

- Lipophilicity : The methoxy groups in N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide likely increase logP compared to the hydroxy-bearing compound n , which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Metabolic Stability: Methoxy groups in the target compound may resist oxidative metabolism better than the dimethylphenoxy or hydroxy groups in analogs, though this requires validation .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide can be represented by the following chemical structure:

- Molecular Formula : C15H23N O2

- Molecular Weight : 249.35 g/mol

The biological activity of N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may exert effects through:

- Inhibition of Enzymatic Activity : It may inhibit certain kinases or enzymes that are crucial in various signaling pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors involved in cellular signaling, particularly in cancer and inflammatory pathways.

Antitumor Activity

Research indicates that N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide exhibits significant antitumor properties. In vitro studies have shown:

- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 5 to 20 µM depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HCT-116 | 15 |

| HepG2 | 12 |

Antibacterial Properties

In addition to its antitumor activity, this compound has shown antibacterial effects against various pathogens. Studies report:

- Minimum Inhibitory Concentration (MIC) : The MIC values for common bacterial strains such as Staphylococcus aureus and Escherichia coli are reported to be around 25 µg/mL.

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models

A recent study evaluated the efficacy of N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide in a murine model of breast cancer. Mice treated with the compound showed:

- Tumor Volume Reduction : A significant reduction in tumor volume was observed compared to the control group (p < 0.05).

- Survival Rate : Increased survival rates were noted in treated mice over a 30-day observation period.

Case Study 2: Mechanistic Studies on Bacterial Resistance

Another investigation focused on the antibacterial mechanism of action. The results indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis. This was confirmed through:

- Microscopy Analysis : Electron microscopy revealed structural damage to bacterial cells after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.